molecular formula C24H28N2O3 B145417 Naftopidil, (S)- CAS No. 127931-16-2

Naftopidil, (S)-

Cat. No. B145417
M. Wt: 392.5 g/mol
InChI Key: HRRBJVNMSRJFHQ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naftopidil, (S)- is a selective alpha-1 adrenergic receptor antagonist that is used in the treatment of benign prostatic hyperplasia (BPH). This compound has been found to have potential therapeutic applications in other areas of medicine as well. In

Scientific Research Applications

Naftopidil, (S)- has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been found to be effective in the treatment of Naftopidil, (S)-, hypertension, and other cardiovascular diseases. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease.

Mechanism Of Action

Naftopidil, (S)- exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors. This results in the relaxation of smooth muscle in the prostate gland, leading to a reduction in the symptoms of Naftopidil, (S)-. It also leads to vasodilation, which decreases blood pressure and improves blood flow to the brain.

Biochemical And Physiological Effects

Naftopidil, (S)- has been shown to have a number of biochemical and physiological effects. It has been found to decrease the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. It also increases the activity of the parasympathetic nervous system, which is responsible for the "rest and digest" response. This leads to a decrease in heart rate and blood pressure, and an increase in gastrointestinal motility.

Advantages And Limitations For Lab Experiments

One of the main advantages of Naftopidil, (S)- for lab experiments is its selectivity for alpha-1 adrenergic receptors. This allows researchers to study the effects of blocking these receptors without affecting other signaling pathways. However, one limitation of using Naftopidil, (S)- in lab experiments is its relatively low potency compared to other alpha-1 adrenergic receptor antagonists.

Future Directions

There are several potential future directions for research on Naftopidil, (S)-. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to explore the full range of biochemical and physiological effects of Naftopidil, (S)-, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, Naftopidil, (S)- is a selective alpha-1 adrenergic receptor antagonist that has potential therapeutic applications in a variety of areas of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research on Naftopidil, (S)-, and further research is needed to fully explore its potential therapeutic benefits.

Synthesis Methods

Naftopidil, (S)- is synthesized using a multi-step process that involves the reaction of 2-naphthol with a variety of reagents. The final product is purified using column chromatography to obtain a high degree of purity.

properties

CAS RN

127931-16-2

Product Name

Naftopidil, (S)-

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m0/s1

InChI Key

HRRBJVNMSRJFHQ-FQEVSTJZSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC=CC4=CC=CC=C43)O

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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